molecular formula C11H11BrO B1281747 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one CAS No. 39696-16-7

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

Cat. No. B1281747
CAS RN: 39696-16-7
M. Wt: 239.11 g/mol
InChI Key: DFEHZZYGFCZAOV-UHFFFAOYSA-N
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Description

The compound "2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one" is a brominated organic molecule that is likely to be of interest in the field of organic chemistry due to its potential as a building block for further chemical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, properties, and applications of structurally related brominated compounds, which can be informative for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of brominating agents or halogen exchange reactions. For instance, the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was achieved using Br2/AcOH as a brominating agent . Similarly, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction . These methods could potentially be adapted for the synthesis of "2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography, FT-IR, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a bromo derivative of 2-acetyl-1-naphthol was determined by X-ray single-crystal diffractometry . The compound 1,1'-Bis(2-bromobenzoylthioureido)ethane was characterized by FT-IR, 1H, and 13C NMR spectroscopy . These techniques could be employed to analyze the molecular structure of "2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one" to gain insights into its geometry and electronic structure.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The paper on 1-bromo-3-buten-2-one discusses its use as a building block for organic synthesis, including reactions with primary amines and activated methylene compounds . Although the reactions of "2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one" are not directly reported, it is reasonable to speculate that it could undergo similar reactions due to the presence of the bromine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be significantly influenced by the presence of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating that bromine substitution can affect these properties . The compound "2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one" may also exhibit unique physical and chemical properties due to the bromine atom, which could be explored through experimental studies.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, which is structurally related to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, has been synthesized and characterized. These compounds have been found to possess excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
  • Another related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one 3, was synthesized from 2-acetyl-1-naphthol using Br2/AcOH as a brominating agent. Its structure was confirmed through various spectral studies including FTIR, 1H NMR, 13C NMR, and GCMS (Patil, Pathan, & Zangade, 2021).

Computational Studies

  • A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including a compound structurally similar to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This study utilized Density Functional Theory (DFT) calculations to explore the molecular interactions and properties of these reactions (Erdogan & Erdoğan, 2019).

Organic Synthesis Applications

  • 1-Bromo-3-buten-2-one, a compound related to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, has been investigated as a building block in organic synthesis. It was found effective in reactions with primary amines to yield 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, although with varying yields (Westerlund, Gras, & Carlson, 2001).

Structural Analysis

  • The absolute configurations of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are key intermediates in synthesizing biologically active compounds, were studied using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHZZYGFCZAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526266
Record name 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

CAS RN

39696-16-7
Record name 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
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Synthesis routes and methods

Procedure details

To a solution of 5-acetylindan (500 mg, 3.1 mmol) in dichloromethane-methanol (2:1, 15 ml) was added tetrabutylammonium tribromide (1.64 g, 3.4 mmol) was added at room temperature. After 23 h, the mixture was concentrated and the residue was partitioned between diethyl ether (50 ml) and water (50 ml). The organic layer was separated and washed with water (50 ml), brine (50 ml), and dried (MgSO4). Removal of solvent gave 698 mg (56%) of the title compound as white solids.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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